
Pyridine, 3-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 3-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-: is a heterocyclic aromatic compound that features a pyridine ring substituted with a 1,3,4-thiadiazole moiety and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)- typically involves the formation of the 1,3,4-thiadiazole ring followed by its attachment to the pyridine ring. One common method includes the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative to form the 1,3,4-thiadiazole ring. This intermediate is then subjected to a coupling reaction with a pyridine derivative under suitable conditions, such as the presence of a base and a coupling agent .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 3-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Various substituted pyridine and thiadiazole derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology and Medicine: In medicinal chemistry, Pyridine, 3-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)- is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development .
Industry: The compound finds applications in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties .
Mécanisme D'action
The mechanism of action of Pyridine, 3-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
- 5-(4-Chlorophenyl)-2-fluoropyridine
- 2-Fluoro-5-(4-fluorophenyl)pyridine
- 4-(2-Fluoropyridin-5-yl)phenol
- 5-(2,3-Dichlorophenyl)-2-fluoropyridine
- 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine
Uniqueness: Pyridine, 3-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)- is unique due to the presence of the 1,3,4-thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness allows it to exhibit specific biological activities and chemical reactivity that may not be observed in other similar compounds .
Propriétés
Numéro CAS |
110729-66-3 |
|---|---|
Formule moléculaire |
C13H8FN3S |
Poids moléculaire |
257.29 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-5-pyridin-3-yl-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H8FN3S/c14-11-5-3-9(4-6-11)12-16-17-13(18-12)10-2-1-7-15-8-10/h1-8H |
Clé InChI |
TZLMKRJZHCWPIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NN=C(S2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


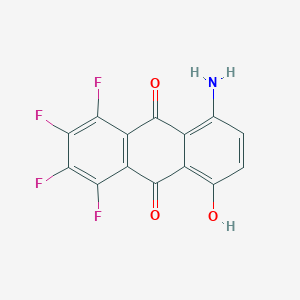

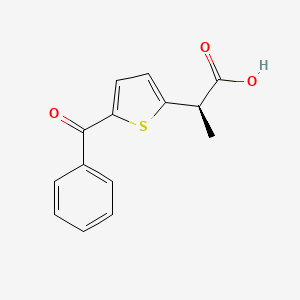


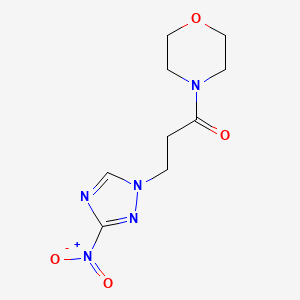
![3,4a-dichloro-9-diazo-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,8,10-trione](/img/structure/B14324381.png)
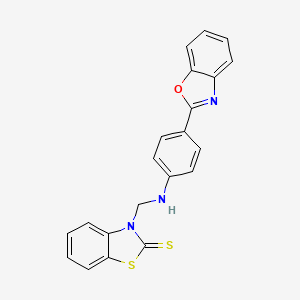
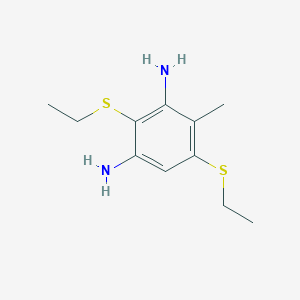
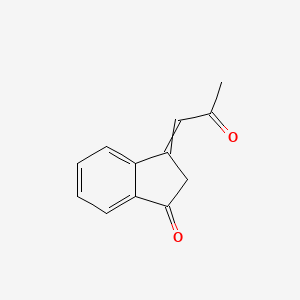
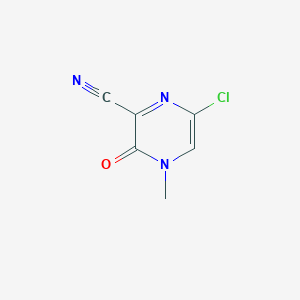

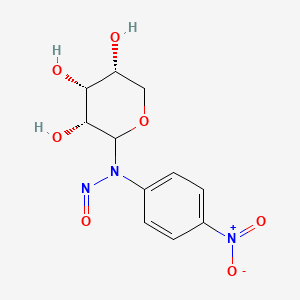
![4,4'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14324442.png)
